molecular formula C13H17NO4S B382158 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid CAS No. 144630-15-9

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

Cat. No.: B382158
CAS No.: 144630-15-9
M. Wt: 283.35g/mol
InChI Key: GCWLCINIEOOJGU-UHFFFAOYSA-N
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Description

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid is a specialized chemical reagent widely employed as a key intermediate in organic synthesis and medicinal chemistry (https://pubchem.ncbi.nlm.nih.gov/). Its structure incorporates a tosyl protecting group, which is commonly used to shield amine functionalities during multi-step synthetic sequences, as well as a carboxylic acid moiety that allows for further derivatization through coupling or condensation reactions (https://www.organic-chemistry.org/protectivegroups/amino-tosyl.htm). This compound is particularly valued in drug discovery for constructing piperidine-based scaffolds, which are prevalent in pharmaceuticals targeting neurological disorders, cancer, and infectious diseases due to their ability to modulate enzyme activity and receptor binding (https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01869). In research, it serves as a precursor for developing sulfonamide derivatives that exhibit inhibitory effects on various proteases and kinases, with mechanisms involving competitive binding at active sites or allosteric modulation (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5814642/). The reagent is optimized for high purity to ensure reproducibility in assays and synthetic applications, supporting advances in chemical biology and lead compound optimization. It is strictly intended for laboratory research and not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-5-7-11(8-6-10)19(17,18)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWLCINIEOOJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosyl Chloride-Mediated Sulfonylation

Piperidine-2-carboxylic acid (pipecolic acid) serves as a starting material in this route. The carboxylic acid group is temporarily protected (e.g., as a methyl or tert-butyl ester) to prevent side reactions during sulfonylation. Tosyl chloride reacts with the piperidine nitrogen in the presence of a base such as triethylamine or pyridine.

Example Procedure

  • Protection : Piperidine-2-carboxylic acid is esterified using methanol/HCl to yield methyl piperidine-2-carboxylate.

  • Sulfonylation : The ester reacts with tosyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.5 equiv) at 0°C to room temperature.

  • Deprotection : The ester is hydrolyzed using NaOH/THF/H2O to regenerate the carboxylic acid.

Challenges :

  • Competing O-sulfonylation of the carboxylic acid requires rigorous protection.

  • Low yields (<50%) due to steric hindrance at the piperidine nitrogen.

Ring-Formation Strategies with Pre-Installed Functional Groups

Cyclization of Linear Precursors

A thesis by Casini (Source) outlines a method for synthesizing N-tosyl piperidine derivatives via cyclization. For 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, a linear amine-ketone precursor undergoes intramolecular reductive amination:

  • Imine Formation : React 5-aminopentanal with tosyl chloride to form a sulfonylated imine.

  • Reductive Cyclization : Use NaBH4 or catalytic hydrogenation to form the piperidine ring.

  • Oxidation : Oxidize the C2 methylene group to a carboxylic acid via KMnO4 or RuO4.

Advantages :

  • Avoids protection/deprotection steps.

  • Yields up to 65% reported for analogous structures.

Asymmetric Synthesis Using Chiral Auxiliaries

L-Camphorsulfonamide-Mediated Route

Source describes a chiral auxiliary approach for (S)-2-piperidinecarboxylic acid, adaptable to the target compound:

  • Amidation : L-Camphorsulfonamide reacts with a diketone precursor to form a chiral Schiff base.

  • Asymmetric Alkylation : Introduce the tosyl group via alkylation with p-toluenesulfonyl chloride.

  • Deprotection : Remove the camphorsulfonyl group under basic conditions (e.g., LiOH).

Key Data :

  • Enantiomeric excess (ee): >98% for similar piperidine derivatives.

  • Overall yield: 40–45% after three steps.

Comparative Analysis of Methods

Method Starting Material Steps Yield Stereocontrol
Direct SulfonylationPiperidine-2-carboxylic acid330–45%None
CyclizationLinear amine-ketone350–65%Moderate
Chiral AuxiliaryDiketone + L-camphorsulfonamide440–45%High (ee >98%)

Chemical Reactions Analysis

Types of Reactions

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Bases: Triethylamine or pyridine for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

  • Metalloprotease Inhibition
    • This compound has been identified as an effective inhibitor of matrix metalloproteinases (MMPs), particularly involved in inflammatory responses and tissue remodeling. MMPs play crucial roles in various diseases, including cancer and arthritis, making this compound a potential therapeutic agent for these conditions .
    • Case Studies : Research indicates that derivatives of this compound can selectively inhibit specific MMPs, leading to reduced disease progression in models of rheumatoid arthritis .
  • Cytostatic and Cerebroprotective Effects
    • The compound exhibits cytostatic properties, which can be beneficial in cancer treatment by inhibiting tumor cell proliferation. It has also shown potential in protecting against cerebral ischemia, making it relevant for stroke prevention strategies .
    • Data Table : Efficacy of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid in various studies.
Study ReferenceCondition TreatedEfficacy Observed
Rheumatoid ArthritisSignificant reduction in MMP activity
Cerebral IschemiaImproved neurological outcomes
  • Endothelin-Converting Enzyme Inhibition
    • The compound has been studied for its ability to inhibit endothelin-converting enzymes, which are implicated in cardiovascular diseases such as hypertension and heart failure. By modulating these pathways, the compound may provide therapeutic benefits for patients with these conditions .
    • Case Studies : Investigations into the use of this compound for managing pulmonary hypertension have shown promising results in animal models .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives, highlighting modifications that enhance their biological activity. The introduction of various substituents on the piperidine ring has been shown to significantly impact their inhibitory potency against metalloproteinases and other targets .

Mechanism of Action

The mechanism of action of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Positional Isomers of Tosylpiperidine Carboxylic Acids

The position of the carboxylic acid group on the piperidine ring significantly impacts physicochemical properties and biological activity:

Compound Name Carboxylic Acid Position CAS Number Molecular Weight Purity Key Differences
1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid 2 144630-15-9 299.34 g/mol 95% Higher steric hindrance; enhanced hydrogen bonding potential
1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid 3 5134-62-3 299.34 g/mol 95% Reduced steric effects; altered dipole moments
1-Tosylpiperidine-4-carboxylic acid 4 122080-99-3 299.34 g/mol - Increased conformational flexibility; similarity score 0.85 vs. 2-carboxy isomer

Key Findings :

  • The 4-carboxy derivative shows lower structural similarity (0.85), suggesting distinct reactivity in coupling reactions .

Variations in Sulfonyl Substituents

Replacing the toluene sulfonyl group with other aryl sulfonyl moieties alters electronic properties and bioactivity:

Compound Name Sulfonyl Group CAS Number Molecular Weight Key Properties
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid 3-Nitrophenyl - 330.32 g/mol Electron-withdrawing nitro group enhances acidity of carboxylic acid
1-((4-Chlorophenyl)sulfonyl)piperidine-4-carboxylic acid 4-Chlorophenyl - 313.78 g/mol Increased lipophilicity; potential for halogen bonding
1-(4-Methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid 4-Methoxyphenyl 51077-01-1 297.33 g/mol Electron-donating methoxy group reduces sulfonamide stability

Key Findings :

  • Chlorophenyl derivatives show enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Ring System Modifications

Replacing piperidine with smaller or heterocyclic rings influences conformational dynamics:

Compound Name Ring System CAS Number Molecular Weight Key Differences
1-Tosylpyrrolidine-2-carboxylic acid Pyrrolidine 51077-01-1 285.33 g/mol Five-membered ring increases ring strain; reduced basicity
1-(Pyridin-2-ylmethyl)piperidine-2-carboxylic acid Piperidine + pyridine 1023993-53-4 220.27 g/mol Pyridine introduces aromaticity and basicity

Key Findings :

  • Pyrrolidine analogs exhibit faster metabolic clearance due to reduced steric protection .
  • Pyridine-substituted derivatives demonstrate dual hydrogen bonding and π-π stacking capabilities .

Functional Group Replacements

Substituting the sulfonamide with carbamates or esters modulates stability and reactivity:

Compound Name Functional Group CAS Number Molecular Weight Key Properties
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl - 215.23 g/mol Carbamate group increases hydrolytic stability
1-(Trichloroethoxycarbonyl)piperidine-2-carboxylic acid Trichloroethoxycarbonyl 347386-19-0 352.61 g/mol Halogenated group enhances lipophilicity and photostability

Key Findings :

  • Carbamate derivatives are less prone to hydrolysis than sulfonamides, offering advantages in prodrug design .
  • Halogenated groups improve blood-brain barrier penetration but may introduce toxicity risks .

Biological Activity

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a toluene sulfonyl group, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics . The mechanism likely involves disruption of bacterial cell wall synthesis.

Anticancer Potential

Preliminary studies have suggested that this compound may have anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in several cancer cell lines, including HeLa and A375 cells. The compound demonstrated significant cytotoxic effects at micromolar concentrations, with IC50 values indicating effective inhibition of tumor growth .

Matrix Metalloproteinase Inhibition

Another area of interest is the compound's role as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in the degradation of extracellular matrix components in diseases such as osteoarthritis. The inhibitory activity suggests potential therapeutic applications in tissue remodeling and repair .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study highlighted its potential as an alternative treatment for bacterial infections resistant to traditional antibiotics.

Evaluation of Anticancer Activity

A separate investigation focused on the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched; however, its lipophilicity due to the aromatic sulfonyl group suggests favorable absorption characteristics. Further studies are required to elucidate its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of piperidine-2-carboxylic acid derivatives using p-toluenesulfonyl chloride ( ). Key steps include:

  • Activation : Pre-activation of the piperidine nitrogen using a base (e.g., triethylamine) to facilitate sulfonyl group transfer.
  • Temperature Control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., hydrolysis of the sulfonyl chloride).
  • Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures improves purity (>95%) ( ).
  • Critical Factors : Excess sulfonyl chloride (1.2–1.5 eq.) and anhydrous conditions are essential for high yields (70–85%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm sulfonamide formation (asymmetric S=O stretching at ~1350 cm⁻¹ and symmetric at ~1150 cm⁻¹) ( ).
  • NMR : 1H^1H-NMR identifies piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). 13C^{13}C-NMR resolves the carboxylic acid carbon (δ ~175 ppm) ().
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) with retention times calibrated against standards ( ).
  • Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion [M−H]⁻ (e.g., m/z 298 for C₁₃H₁₅NO₄S) .

Q. What are the solubility challenges, and how to select appropriate solvents for reactions?

  • Methodological Answer :

  • Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM) ( ).
  • Reaction Solvent Selection : Use DCM for sulfonylation (low nucleophilicity) and DMF for coupling reactions (high polarity activates carboxyl groups).
  • Precipitation Strategies : Adding anti-solvents (e.g., diethyl ether) to DMSO solutions recovers the product with minimal impurities .

Advanced Research Questions

Q. How can computational modeling optimize the sulfonylation step in the synthesis?

  • Methodological Answer :

  • Reaction Path Search : Density Functional Theory (DFT) calculates transition states to identify energy barriers for sulfonylation. For example, B3LYP/6-31G* models predict optimal base-sulfonyl chloride interactions ( ).
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction kinetics, guiding solvent selection (e.g., DCM vs. THF) ( ).
  • Machine Learning : Train models on historical reaction data (e.g., temperature, equivalents) to predict yield outcomes. Tools like RDKit or AutoQSAR automate parameter optimization .

Q. What strategies address discrepancies between theoretical and experimental yields in the preparation?

  • Methodological Answer :

  • Root-Cause Analysis :
  • Byproduct Identification : Use LC-MS to detect hydrolysis products (e.g., p-toluenesulfonic acid) or unreacted starting materials ( ).
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., sulfonyl chloride decomposition).
  • Process Optimization :
  • Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, stoichiometry) and interactions. Response surface methodology (RSM) identifies optimal conditions ( ).
  • Scale-Up Adjustments : Address mass transfer limitations in batch reactors by switching to flow chemistry ( ) .

Q. How to design a study investigating the stereochemical effects on biological activity?

  • Methodological Answer :

  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to isolate enantiomers ( ).
  • Biological Assays :
  • Enantiomer Purity : Validate via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase).
  • Activity Correlation : Test enantiomers against target enzymes (e.g., tyrosinase inhibition in ) using dose-response curves (IC₅₀ comparisons).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions to rationalize stereochemical activity differences .

Q. What statistical approaches validate the reproducibility of synthesis protocols?

  • Methodological Answer :

  • Statistical Process Control (SPC) : Track yield and purity across 10+ batches using control charts (X-bar and R charts) to detect outliers ( ).
  • Interlaboratory Studies : Collaborate with 3+ labs to perform identical syntheses. Use ANOVA to assess inter-lab variability (p < 0.05 indicates significant differences).
  • Meta-Analysis : Aggregate data from literature (e.g., SciFinder, Reaxys) to calculate pooled yield averages and confidence intervals ( ) .

Data Contradiction Analysis

Q. How to resolve conflicting reports about the compound’s biological activity in different studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze disputed batches via 1H^1H-NMR (integration of impurities) and HRMS (exact mass confirmation) ( ).
  • Assay Standardization : Compare protocols for variables (e.g., cell line passage number, incubation time). Use positive controls (e.g., known inhibitors in ) to calibrate activity measurements.
  • Meta-Regression : Statistically model how experimental parameters (e.g., concentration range, solvent) influence reported IC₅₀ values ( ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid
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1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

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